molecular formula C17H22N2 B256770 2,6-Dimethyl-4-(4-methylpiperidin-1-yl)quinoline

2,6-Dimethyl-4-(4-methylpiperidin-1-yl)quinoline

カタログ番号 B256770
分子量: 254.37 g/mol
InChIキー: MOIQHMRKXHSQDP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,6-Dimethyl-4-(4-methylpiperidin-1-yl)quinoline, also known as DMQX, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DMQX is classified as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory. DMQX has been shown to have a high affinity for the NMDA receptor, making it a promising candidate for the treatment of various neurological disorders.

作用機序

2,6-Dimethyl-4-(4-methylpiperidin-1-yl)quinoline acts as a non-competitive antagonist of the NMDA receptor, binding to a site on the receptor that is distinct from the glutamate binding site. By blocking the NMDA receptor, 2,6-Dimethyl-4-(4-methylpiperidin-1-yl)quinoline reduces the influx of calcium ions into neurons, which can lead to excitotoxicity and neuronal damage. 2,6-Dimethyl-4-(4-methylpiperidin-1-yl)quinoline has also been shown to modulate other neurotransmitter systems, including the GABAergic and dopaminergic systems, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
2,6-Dimethyl-4-(4-methylpiperidin-1-yl)quinoline has been shown to have a range of biochemical and physiological effects, including reducing glutamate-induced excitotoxicity, modulating calcium signaling, and reducing oxidative stress. 2,6-Dimethyl-4-(4-methylpiperidin-1-yl)quinoline has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. In addition, 2,6-Dimethyl-4-(4-methylpiperidin-1-yl)quinoline has been shown to improve synaptic plasticity and learning and memory in animal models.

実験室実験の利点と制限

2,6-Dimethyl-4-(4-methylpiperidin-1-yl)quinoline has several advantages for laboratory experiments, including its high affinity for the NMDA receptor and its ability to modulate other neurotransmitter systems. 2,6-Dimethyl-4-(4-methylpiperidin-1-yl)quinoline has also been shown to have a good safety profile, with few side effects reported in animal studies. However, 2,6-Dimethyl-4-(4-methylpiperidin-1-yl)quinoline has some limitations, including its poor solubility in water and its potential to interact with other drugs that target the NMDA receptor.

将来の方向性

There are several potential future directions for research on 2,6-Dimethyl-4-(4-methylpiperidin-1-yl)quinoline, including exploring its therapeutic potential in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. 2,6-Dimethyl-4-(4-methylpiperidin-1-yl)quinoline may also have potential as a cognitive enhancer, improving learning and memory in healthy individuals. In addition, further studies are needed to optimize the synthesis of 2,6-Dimethyl-4-(4-methylpiperidin-1-yl)quinoline and improve its pharmacokinetic properties. Overall, 2,6-Dimethyl-4-(4-methylpiperidin-1-yl)quinoline represents a promising candidate for the development of novel therapeutics for neurological disorders.

合成法

The synthesis of 2,6-Dimethyl-4-(4-methylpiperidin-1-yl)quinoline involves several steps, including the condensation of 2,6-dimethyl-4-nitroaniline with 4-methylpiperidine-1-carboxaldehyde, followed by reduction with sodium dithionite. The resulting intermediate is then cyclized using polyphosphoric acid to yield 2,6-Dimethyl-4-(4-methylpiperidin-1-yl)quinoline. The synthesis of 2,6-Dimethyl-4-(4-methylpiperidin-1-yl)quinoline has been optimized to improve yield and purity, making it a viable option for large-scale production.

科学的研究の応用

2,6-Dimethyl-4-(4-methylpiperidin-1-yl)quinoline has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, stroke, and neuropathic pain. 2,6-Dimethyl-4-(4-methylpiperidin-1-yl)quinoline has been shown to have a neuroprotective effect in animal models of stroke, reducing infarct size and improving neurological function. 2,6-Dimethyl-4-(4-methylpiperidin-1-yl)quinoline has also been shown to have anticonvulsant properties, reducing seizure activity in animal models of epilepsy. In addition, 2,6-Dimethyl-4-(4-methylpiperidin-1-yl)quinoline has been shown to have analgesic effects, reducing pain sensitivity in animal models of neuropathic pain.

特性

製品名

2,6-Dimethyl-4-(4-methylpiperidin-1-yl)quinoline

分子式

C17H22N2

分子量

254.37 g/mol

IUPAC名

2,6-dimethyl-4-(4-methylpiperidin-1-yl)quinoline

InChI

InChI=1S/C17H22N2/c1-12-6-8-19(9-7-12)17-11-14(3)18-16-5-4-13(2)10-15(16)17/h4-5,10-12H,6-9H2,1-3H3

InChIキー

MOIQHMRKXHSQDP-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C2=CC(=NC3=C2C=C(C=C3)C)C

正規SMILES

CC1CCN(CC1)C2=C3C=C(C=CC3=NC(=C2)C)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。